molecular formula C10H10F2O2 B12983359 Ethyl 2-fluoro-2-(3-fluorophenyl)acetate

Ethyl 2-fluoro-2-(3-fluorophenyl)acetate

Cat. No.: B12983359
M. Wt: 200.18 g/mol
InChI Key: GXCQSFJXXPRQLU-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-(3-fluorophenyl)acetate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-2-(3-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-2-(3-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of ethyl chloroformate and 2-fluoro-2-(3-fluorophenyl)acetic acid in the presence of a base such as triethylamine. This reaction proceeds via the formation of an intermediate mixed anhydride, which then reacts with ethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-2-(3-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-2-(3-fluorophenyl)acetic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetic acid derivatives.

    Hydrolysis: 2-fluoro-2-(3-fluorophenyl)acetic acid and ethanol.

    Reduction: 2-fluoro-2-(3-fluorophenyl)ethanol.

Scientific Research Applications

Ethyl 2-fluoro-2-(3-fluorophenyl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability or enhanced biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-2-(3-fluorophenyl)acetate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of fluorine atoms can enhance binding affinity and selectivity for target proteins, often through the formation of strong hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-fluoro-2-(4-fluorophenyl)acetate
  • Ethyl 2-fluoro-2-(2-fluorophenyl)acetate
  • Methyl 2-fluoro-2-(3-fluorophenyl)acetate

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its isomers or analogs. The presence of two fluorine atoms also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable scaffold in drug design and development.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

ethyl 2-fluoro-2-(3-fluorophenyl)acetate

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3

InChI Key

GXCQSFJXXPRQLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)F)F

Origin of Product

United States

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